molecular formula C17H25N3O3S B351870 N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide CAS No. 799258-87-0

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide

Cat. No.: B351870
CAS No.: 799258-87-0
M. Wt: 351.5g/mol
InChI Key: FDNIOGQJFGUNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is a complex organic compound featuring an imidazole ring, a propyl chain, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions to form N-(3-imidazol-1-yl-propyl)amine.

    Sulfonamide Formation: The next step involves the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with the previously synthesized N-(3-imidazol-1-yl-propyl)amine. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkyl or N-acyl sulfonamides.

Scientific Research Applications

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial or antifungal agent due to the presence of the imidazole ring, which is known for its biological activity.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and binding mechanisms due to its complex structure.

Mechanism of Action

The mechanism by which N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity. The sulfonamide group can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in material science.

    5-Isopropyl-2-methoxy-4-methylbenzenesulfonamide: A simpler analog lacking the imidazole ring, used in medicinal chemistry.

Uniqueness

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is unique due to the combination of the imidazole ring and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNIOGQJFGUNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.